4-[Bromo(difluoro)methoxy]-2-chloro-pyridine
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Overview
Description
4-[Bromo(difluoro)methoxy]-2-chloro-pyridine is a heterocyclic organic compound that features a pyridine ring substituted with bromine, difluoromethoxy, and chlorine groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[Bromo(difluoro)methoxy]-2-chloro-pyridine typically involves multi-step organic reactions. One common method includes the halogenation of pyridine derivatives followed by the introduction of difluoromethoxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-[Bromo(difluoro)methoxy]-2-chloro-pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Catalysts: Palladium-based catalysts for coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.
Scientific Research Applications
4-[Bromo(difluoro)methoxy]-2-chloro-pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is explored for its potential use in the development of pesticides and herbicides.
Material Science: It is investigated for its role in the synthesis of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism by which 4-[Bromo(difluoro)methoxy]-2-chloro-pyridine exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic or pesticidal outcomes. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
4-Bromo-2-fluoroanisole: A related compound with similar halogen and methoxy substitutions.
4-Bromo-2-methoxybenzaldehyde: Another compound with bromine and methoxy groups but differing in the aldehyde functional group.
Uniqueness: 4-[Bromo(difluoro)methoxy]-2-chloro-pyridine is unique due to the presence of both difluoromethoxy and chloro substituents on the pyridine ring
Properties
Molecular Formula |
C6H3BrClF2NO |
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Molecular Weight |
258.45 g/mol |
IUPAC Name |
4-[bromo(difluoro)methoxy]-2-chloropyridine |
InChI |
InChI=1S/C6H3BrClF2NO/c7-6(9,10)12-4-1-2-11-5(8)3-4/h1-3H |
InChI Key |
BOXQPWKNJBXETP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1OC(F)(F)Br)Cl |
Origin of Product |
United States |
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